6-Chloro-5-methylpyrimidin-4-OL

Description

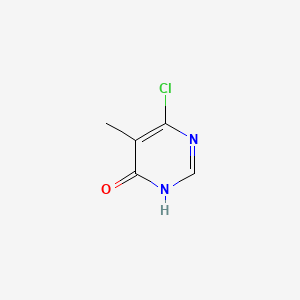

6-Chloro-5-methylpyrimidin-4-OL is a pyrimidine derivative featuring a hydroxyl group at position 4, a methyl group at position 5, and a chlorine atom at position 6. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol. The compound’s structure confers unique physicochemical properties, including polarity due to the hydroxyl group, which enhances hydrogen-bonding capacity, and lipophilicity from the methyl and chloro substituents. Pyrimidine derivatives like this are critical in medicinal chemistry and agrochemical research due to their versatility in interacting with biological targets .

For example, Maddila et al. demonstrated solvent-free synthesis of 2-amino-5-methylpyrimidin-4-ol derivatives using PEG-400, suggesting eco-friendly approaches may be adaptable for this compound .

Properties

IUPAC Name |

4-chloro-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-4(6)7-2-8-5(3)9/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDABTAOUACVLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651260 | |

| Record name | 6-Chloro-5-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18261-42-2 | |

| Record name | 6-Chloro-5-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18261-42-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methylpyrimidin-4-OL typically involves the chlorination of 5-methylpyrimidin-4-OL. One common method includes the use of phosphorus trichloride and hydrochloric acid as chlorinating agents. The reaction is carried out under controlled conditions, with the temperature maintained at around 90°C to 160°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methylpyrimidin-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-5-methylpyrimidin-4-OL, while oxidation can produce 6-chloro-5-methylpyrimidin-4-one .

Scientific Research Applications

6-Chloro-5-methylpyrimidin-4-OL has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including dyes and polymers

Mechanism of Action

The mechanism of action of 6-Chloro-5-methylpyrimidin-4-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its antimicrobial or antiviral effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 6-Chloro-5-methylpyrimidin-4-OL include:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |

|---|---|---|---|---|

| This compound | 4-OH, 5-CH₃, 6-Cl | C₅H₅ClN₂O | 144.56 | Hydroxyl group enhances polarity |

| 4,6-Dichloro-5-methylpyrimidine | 4-Cl, 5-CH₃, 6-Cl | C₅H₄Cl₂N₂ | 163.00 | Increased lipophilicity and reactivity |

| 4-Amino-6-chloro-5-methylpyrimidine | 4-NH₂, 5-CH₃, 6-Cl | C₅H₆ClN₃ | 143.57 | Amino group improves basicity |

| 4-Chloro-6-methoxy-5-methylpyrimidine | 4-Cl, 5-CH₃, 6-OCH₃ | C₆H₆ClN₂O | 173.58 | Methoxy group reduces acidity |

Substituent Impact Analysis:

- Chlorine (6-Cl) : Enhances electron-withdrawing effects, stabilizing the ring and influencing nucleophilic substitution reactivity.

- Amino (4-NH₂): Introduces basicity, enabling salt formation and altering pharmacokinetic profiles compared to hydroxyl derivatives.

- Methoxy (6-OCH₃) : Reduces acidity and hydrolytic susceptibility, improving stability in protic environments .

Physicochemical Properties

- Polarity : The hydroxyl group in this compound increases its polarity compared to dichloro or methoxy analogues, impacting solubility (e.g., higher aqueous solubility than 4,6-Dichloro-5-methylpyrimidine).

- Lipophilicity : Methyl and chloro groups contribute to moderate lipophilicity, balancing membrane permeability and solubility.

- Acidity: The hydroxyl group (pKa ~8-10) makes it more acidic than methoxy or amino derivatives, influencing ionization under physiological conditions.

Biological Activity

6-Chloro-5-methylpyrimidin-4-OL is a pyrimidine derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits unique chemical properties owing to its specific substitution pattern, which may influence its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

This compound possesses a hydroxyl group at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring. These functional groups are critical for its biological activity. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form derivatives or reduced to dihydropyrimidines.

The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their conformation. For instance, it may interfere with nucleic acid synthesis or inhibit certain enzymatic pathways, leading to antimicrobial or antiviral effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound has potential antimicrobial properties against various bacterial strains. Its ability to inhibit bacterial growth suggests it could be developed into an antibiotic agent.

- Antiviral Properties : Preliminary investigations suggest that it may also possess antiviral activity, although further studies are required to elucidate its efficacy against specific viral pathogens .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical biochemical pathways, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Detailed Research Findings

One notable study focused on the synthesis and structure–activity relationships (SAR) of various pyrimidine derivatives, including this compound. The findings indicated that modifications at the 6-position significantly influenced the compound's potency against mycobacterial infections, suggesting that structural optimization could enhance its therapeutic efficacy .

Another research effort highlighted the role of lipophilicity in the compound's antimicrobial activity. The study found a correlation between increased lipophilicity and enhanced potency against Mycobacterium tuberculosis, emphasizing the importance of chemical properties in drug design .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Pyrimidine ring with hydroxyl group | Exhibits distinct reactivity due to hydroxyl group |

| 2-Amino-6-chloro-5-methylpyrimidin-4-ol | Amino group substitution | Different reactivity profile due to amino functionality |

| 5-Amino-4,6-dichloropyrimidine | Additional chlorine and amino groups | Varying chemical properties and applications |

This comparison illustrates how minor structural changes can lead to significant differences in biological activity and potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.